Azetidin-3-yl 2-chloroacetate

Description

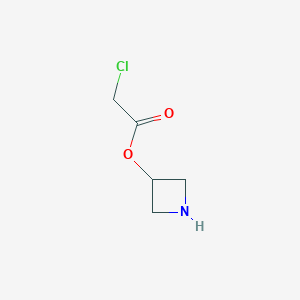

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

azetidin-3-yl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c6-1-5(8)9-4-2-7-3-4/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQAQBITYJTIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidin 3 Yl 2 Chloroacetate

Direct Esterification Routes to Azetidin-3-yl 2-Chloroacetate

Direct esterification represents the most straightforward approach to this compound, beginning with a pre-formed azetidin-3-ol (B1332694) core. These methods are often preferred for their simplicity and high convergence. The nitrogen atom of azetidin-3-ol is typically protected to prevent side reactions and to enhance solubility in organic solvents.

Condensation of Azetidin-3-ol with 2-Chloroacetic Acid Derivatives

This method involves the direct reaction of a protected azetidin-3-ol with a reactive derivative of 2-chloroacetic acid, such as chloroacetyl chloride or 2-chloroacetic anhydride. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the condensation. The use of an N-protected azetidin-3-ol, for example, N-Boc-azetidin-3-ol, is standard practice to ensure that acylation occurs selectively at the hydroxyl group.

A representative procedure involves dissolving N-Boc-azetidin-3-ol in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of a base. Chloroacetyl chloride is then added dropwise, often at reduced temperatures (0 °C) to control the reaction's exothermicity. The reaction mixture is typically stirred for several hours at room temperature to ensure completion. Subsequent workup and purification, often by column chromatography, yield the desired N-protected this compound. The final deprotection step, if required, would then yield the target compound.

Table 1: Typical Conditions for Direct Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Boc-azetidin-3-ol | Chloroacetyl chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to RT, 4-12 h |

Coupling Reactions Employing Activated 2-Chloroacetic Acid Species

An alternative to using highly reactive acyl chlorides or anhydrides is the use of coupling agents to facilitate the esterification between azetidin-3-ol and 2-chloroacetic acid itself. This approach offers milder reaction conditions and avoids the generation of corrosive byproducts. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

In this procedure, 2-chloroacetic acid is first activated by the coupling agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-protected azetidin-3-ol, leading to the formation of the ester bond. These reactions are generally carried out in aprotic solvents and are known for their high efficiency and good functional group tolerance. nih.gov

Table 2: Reagents for Coupling-Agent-Mediated Esterification

| Substrate 1 | Substrate 2 | Coupling Agent | Catalyst (optional) | Solvent |

|---|---|---|---|---|

| N-Boc-azetidin-3-ol | 2-Chloroacetic acid | EDC | DMAP | DCM, DMF |

Indirect Synthetic Pathways via Azetidine (B1206935) Ring Formation and Subsequent Functionalization

Indirect routes involve the construction of the azetidine ring as a key step, either with the chloroacetate (B1199739) group already appended to the acyclic precursor or by functionalizing the azetidine ring after its formation. These multi-step pathways can be advantageous for creating structural diversity.

Cyclization Reactions to Construct the Azetidine Ring with Pre-existing Chloroacetate Functionality

This strategy involves synthesizing an acyclic precursor that contains both the future nitrogen atom of the ring and a hydroxyl group already esterified with 2-chloroacetic acid. The azetidine ring is then formed via an intramolecular nucleophilic substitution. A common approach is the base-promoted cyclization of a γ-haloamine. researchgate.net

For instance, a precursor such as 1-amino-3-chloropropan-2-yl 2-chloroacetate could be synthesized. Upon treatment with a suitable base, the primary amine would undergo an intramolecular SN2 reaction, displacing the chloride on the C3 position to form the four-membered azetidine ring. The nitrogen atom would typically bear a protecting group to facilitate the reaction and prevent polymerization. This method's success is highly dependent on achieving the regioselective 4-exo-trig cyclization, which can be challenging compared to the formation of five- or six-membered rings. wikipedia.org

Post-Cyclization Introduction of the 2-Chloroacetate Moiety onto Azetidin-3-ol Precursors

Perhaps the most versatile and widely used indirect method involves the synthesis of a stable, protected azetidin-3-ol precursor, followed by the introduction of the 2-chloroacetate group. nih.govljmu.ac.uk This modular approach allows for the large-scale preparation of the core azetidine scaffold, which can then be diversified.

The synthesis of the azetidin-3-ol precursor itself can be achieved through various methods, such as the reaction of primary amines with epichlorohydrin. acs.org For example, 1-benzhydrylazetidin-3-ol (B14779) is a common intermediate that can be synthesized and isolated. Once the protected azetidin-3-ol is obtained, the 2-chloroacetate ester is installed using the direct esterification methods described in Section 2.1. The final step involves the removal of the nitrogen protecting group (e.g., hydrogenolysis for a benzhydryl or benzyl (B1604629) group) to furnish the final product, this compound. This post-cyclization functionalization strategy is a cornerstone of modern medicinal chemistry for creating libraries of substituted azetidines. uni-muenchen.de

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. For a molecule like this compound, several strategies can be envisioned to create more sustainable synthetic routes.

One major area of improvement is the use of biocatalysis. Enzymatic esterification using lipases could replace chemical coupling agents for the ester formation step. Lipases operate in mild, often aqueous, conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste from harsh chemical reagents.

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is of significant interest due to the prevalence of chiral azetidine motifs in medicinally important compounds. The stereocenter at the C3 position of the azetidine ring is a key feature, and its control is paramount for the development of specific, targeted therapeutics. Methodologies for achieving stereoselectivity primarily focus on two strategic approaches: the use of chiral starting materials or auxiliaries to direct the formation of a single enantiomer, and the resolution of a racemic mixture.

A common pathway to chiral this compound involves the initial synthesis of an enantiopure N-protected azetidin-3-ol precursor. This chiral alcohol is then esterified with a chloroacetylating agent under conditions that preserve the stereochemical integrity of the C3 carbon.

One established method for obtaining enantiopure azetidin-3-ol precursors starts from readily available chiral pool materials, such as D-glucose. This multi-step synthesis leverages the inherent chirality of the starting material to construct the azetidine ring with a defined stereochemistry at the C3 position rsc.org. The process involves several transformations, including the formation of an azido (B1232118) alcohol, which then undergoes an intramolecular Mitsunobu reaction to form the cyclic azetidine intermediate rsc.org. Subsequent deprotection and functional group manipulations yield the desired chiral N-protected azetidin-3-ol.

Another strategy for accessing enantiopure N-protected azetidin-3-ol is through the resolution of a racemic mixture. Enzymatic kinetic resolution, often employing lipases, has proven to be an effective technique for separating enantiomers of racemic alcohols and their corresponding esters nih.govnih.govmdpi.comscispace.commdpi.com. For instance, a racemic N-protected azetidin-3-ol can be subjected to lipase-catalyzed acylation. In this process, one enantiomer is selectively acylated at a much faster rate than the other, allowing for the separation of the slower-reacting alcohol enantiomer from the newly formed ester enantiomer. Lipases such as those from Candida antarctica (CAL-B) are frequently used for such resolutions scispace.com.

Once the enantiomerically pure N-protected azetidin-3-ol is obtained, the final step is the esterification with a chloroacetylating agent. To avoid racemization of the chiral alcohol, this step must be conducted under carefully controlled conditions. The Mitsunobu reaction is a particularly suitable method for this transformation as it typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center wikipedia.orgorganic-chemistry.orgnih.gov. In this reaction, the chiral N-protected azetidin-3-ol is treated with chloroacetic acid in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.org. This reaction activates the hydroxyl group, facilitating its displacement by the chloroacetate nucleophile in an Sₙ2-type mechanism, thus ensuring the stereochemical outcome.

The choice of the nitrogen protecting group on the azetidine ring, commonly a tert-butoxycarbonyl (Boc) group, is crucial as it influences the reactivity and stability of the intermediates throughout the synthetic sequence and can be readily removed under acidic conditions in the final step if the free amine is desired rsc.orgugent.be.

Below are interactive data tables summarizing the key aspects of these stereoselective synthetic approaches.

Table 1: Representative Methods for Enantiopure N-Protected Azetidin-3-ol Synthesis

| Starting Material/Substrate | Method | Key Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| D-Glucose | Chiral Pool Synthesis | PPh₃, DEAD (Mitsunobu) | (2S,3R)-N-Cbz-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol | >99% | rsc.org |

| Racemic N-Boc-azetidin-3-ol | Enzymatic Kinetic Resolution | Lipase from Candida antarctica (CAL-B), Vinyl Acetate (B1210297) | (R)-N-Boc-azetidin-3-ol and (S)-N-Boc-azetidin-3-yl acetate | High ee reported for analogous systems | scispace.comgoogle.com |

| Racemic 4-phenylazetidin-2-ones | Enzymatic Kinetic Resolution | CAL-B, Methanol (B129727) | (R)-4-phenylazetidin-2-one and methyl (S)-3-amino-3-phenylpropanoate | >99% (for ester) | scispace.com |

Table 2: Stereoselective Esterification of Chiral N-Protected Azetidin-3-ol

| Substrate | Reaction Type | Reagents | Product | Stereochemical Outcome | Reference |

| Chiral N-Boc-azetidin-3-ol | Mitsunobu Reaction | Chloroacetic acid, PPh₃, DEAD/DIAD | N-Boc-azetidin-3-yl 2-chloroacetate | Inversion of configuration | wikipedia.orgorganic-chemistry.orgnih.gov |

| Chiral Alcohol | Standard Esterification | Chloroacetyl chloride, Triethylamine | Chiral Chloroacetate Ester | Retention (potential for racemization) | mdpi.com |

Chemical Reactivity and Transformation Pathways of Azetidin 3 Yl 2 Chloroacetate

Reactivity at the 2-Chloroacetate Ester Moiety

The 2-chloroacetate ester portion of the molecule is a versatile functional group that can undergo several types of reactions, primarily centered around the electrophilic alpha-carbon and the carbonyl group.

Nucleophilic Substitution Reactions at the Alpha-Carbon of the Chloroacetate (B1199739) Group

The chlorine atom attached to the alpha-carbon of the acetate (B1210297) group is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Common nucleophiles that can displace the chloride ion include amines and thiols, leading to the formation of new C-N and C-S bonds, respectively. For instance, reaction with primary or secondary amines would yield the corresponding glycinate (B8599266) esters. Similarly, thiols can react to form thioether derivatives. The general scheme for this reaction involves the attack of the nucleophile on the carbon atom bearing the chlorine, proceeding through a typical SN2 mechanism.

Detailed research findings have demonstrated the successful substitution of the chloro group in similar chloroacetate systems. For example, the reaction of ethyl chloroacetate with various nucleophiles is a well-established method for synthesizing a range of compounds. rdd.edu.iq While specific examples for Azetidin-3-yl 2-chloroacetate are not extensively documented in the provided search results, the reactivity pattern is expected to be analogous.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | Azetidin-3-yl 2-(diethylamino)acetate |

| Thiol | Ethanethiol | Azetidin-3-yl 2-(ethylthio)acetate |

| Azide | Sodium Azide | Azetidin-3-yl 2-azidoacetate |

Ester Hydrolysis and Transesterification Reactions

The ester linkage in this compound can be cleaved through hydrolysis or transesterification.

Ester Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield azetidin-3-ol (B1332694) and 2-chloroacetic acid or its corresponding carboxylate salt. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction, typically requiring heat and a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. libretexts.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and the alcohol. libretexts.org

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with methanol (B129727) would yield methyl 2-chloroacetate and azetidin-3-ol. This reaction is often used to convert one ester into another. google.com

Reactions Involving the Carbonyl Group of the Ester

The carbonyl group of the ester is electrophilic and can be attacked by strong nucleophiles. While less common than reactions at the alpha-carbon for chloroacetates, these reactions are still possible. For example, reduction of the ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would lead to the formation of 2-chloroethanol (B45725) and azetidin-3-ol.

Alpha-Halogen Substitution Reactions (e.g., Conversion to Other Halogenated Acetates)

The chlorine atom in the 2-chloroacetate moiety can be exchanged for other halogens, such as bromine or iodine, through a Finkelstein-type reaction. This typically involves reacting the chloroacetate with an alkali metal halide (e.g., sodium bromide or sodium iodide) in a suitable solvent like acetone. This reaction is driven by the precipitation of the less soluble sodium chloride. Such transformations can be useful to modulate the reactivity of the alpha-haloacetate group, as the reactivity of the C-X bond generally increases in the order C-Cl < C-Br < C-I. While direct examples for this compound are not available, the principle of alpha-halogenation and exchange is a fundamental reaction in organic chemistry. libretexts.org

Reactivity of the Azetidine (B1206935) Ring System

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily participate in various functionalization reactions. The reactivity of the azetidine ring is significantly influenced by the considerable ring strain. rsc.org

Nitrogen Functionalization Reactions (N-Alkylation, N-Acylation, N-Protection/Deprotection)

N-Alkylation: The secondary amine of the azetidine ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. evitachem.comorganic-chemistry.org For example, reaction with methyl iodide would yield N-methyl-azetidin-3-yl 2-chloroacetate. Diastereoselective α-alkylation of N-substituted azetidine derivatives has also been reported, highlighting the stereochemical control possible in these systems. nih.gov

N-Acylation: The azetidine nitrogen can be acylated with acyl chlorides or anhydrides to form N-acyl derivatives. researchgate.net For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would produce N-acetyl-azetidin-3-yl 2-chloroacetate. This reaction is a common method for introducing an amide functionality.

N-Protection/Deprotection: Due to the reactivity of the secondary amine, it is often necessary to protect the nitrogen atom during multi-step syntheses. Common protecting groups for azetidines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced by reacting the azetidine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis. nih.gov The ability to protect and deprotect the azetidine nitrogen is crucial for the synthesis of more complex molecules. nih.gov

Table 2: Examples of Azetidine Nitrogen Functionalization

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide | N-Methyl-azetidin-3-yl 2-chloroacetate |

| N-Acylation | Acetyl Chloride | N-Acetyl-azetidin-3-yl 2-chloroacetate |

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-azetidin-3-yl 2-chloroacetate |

Azetidin 3 Yl 2 Chloroacetate As a Versatile Synthetic Building Block and Precursor

Role in the Elaboration of Complex Azetidine (B1206935) Derivatives

The presence of both a secondary amine within the azetidine ring and a reactive chloroacetyl group allows for sequential or orthogonal functionalization, making azetidin-3-yl 2-chloroacetate an ideal starting material for creating libraries of substituted azetidines.

Synthesis of Substituted Azetidin-3-yl Esters and Amides

The chloroacetate (B1199739) portion of this compound serves as a key reactive site for the introduction of various functional groups through nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, facilitating its displacement by a range of nucleophiles.

The synthesis of substituted azetidin-3-yl esters can be achieved by reacting this compound with a variety of alcohols in the presence of a non-nucleophilic base. This transesterification-like reaction, or more precisely, O-alkylation of a carboxylate formed in situ, allows for the incorporation of diverse R groups into the ester functionality.

Similarly, a wide array of amides can be prepared through the reaction of this compound with primary or secondary amines. This amidation reaction typically proceeds under mild conditions and demonstrates broad substrate scope, accommodating various sterically and electronically diverse amines.

| Nucleophile | Product Type | General Structure |

| R-OH (Alcohol) | Ester | Azetidin-3-yl 2-(R-oxy)acetate |

| R-NH2 (Primary Amine) | Amide | Azetidin-3-yl 2-(R-amino)acetate |

| R2NH (Secondary Amine) | Amide | Azetidin-3-yl 2-(R2-amino)acetate |

Table 1: Synthesis of Substituted Azetidin-3-yl Esters and Amides

Detailed research has shown that these transformations can be carried out with high efficiency, providing access to a library of azetidin-3-yl derivatives with tailored physicochemical properties. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions, such as the self-condensation of the starting material.

Construction of Azetidine-Containing Polycyclic and Spirocyclic Architectures

The bifunctional nature of this compound also lends itself to the construction of more intricate molecular scaffolds, including polycyclic and spirocyclic systems containing the azetidine motif. These complex structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

One strategy for the synthesis of spirocyclic azetidines involves an intramolecular cyclization reaction. For instance, if the azetidine nitrogen is first acylated or alkylated with a substituent containing a nucleophilic group, this group can then displace the chloride of the chloroacetate moiety to form a new ring fused in a spirocyclic fashion to the azetidine core.

Furthermore, this compound can be employed as a building block in multi-component reactions to construct polycyclic systems. By carefully selecting reaction partners that can react sequentially with both the azetidine nitrogen and the chloroacetyl group, complex heterocyclic frameworks can be assembled in a convergent and efficient manner.

| Reaction Type | Resulting Architecture | Key Transformation |

| Intramolecular Cyclization | Spirocyclic Azetidine | Nucleophilic displacement of chloride by a tethered nucleophile |

| Multi-component Reaction | Polycyclic Azetidine | Sequential reactions at both functional sites of the precursor |

Table 2: Construction of Complex Azetidine Architectures

Utilization in the Formation of Other Heterocyclic Systems

Beyond its use in elaborating azetidine-based structures, this compound serves as a valuable precursor for the synthesis of other important heterocyclic ring systems. The inherent reactivity of both the azetidine and chloroacetate functionalities can be harnessed to direct the formation of new rings.

Precursor for the Synthesis of Azetidin-2-one (β-Lactam) Derivatives via Chloroacetate Reactivity

The synthesis of azetidin-2-ones, commonly known as β-lactams, is of paramount importance due to their prevalence in antibiotic scaffolds. This compound can be envisioned as a precursor to certain β-lactam derivatives through an intramolecular cyclization. This transformation would involve the activation of the azetidine N-H bond, followed by an intramolecular nucleophilic attack on the electrophilic carbon of the chloroacetyl group.

While direct cyclization of the parent molecule might be challenging, derivatization of the azetidine nitrogen with an activating group could facilitate this ring-closing reaction. The success of such a strategy would provide a novel entry into the synthesis of 3-substituted-azetidin-2-ones.

Contribution to the Synthesis of Quinolone and Quinoline (B57606) Derivatives

Quinolone and quinoline moieties are key components of many antibacterial agents. Azetidine derivatives are often incorporated into these structures to modulate their pharmacological properties. While direct evidence of this compound in quinolone synthesis is not extensively documented in readily available literature, its potential as a building block is significant. For instance, it could be reacted with anthranilic acid derivatives, where the azetidine nitrogen displaces a leaving group on the aromatic ring, and the chloroacetyl group participates in a subsequent cyclization to form the quinolone core. The synthesis of novel quinolone antibiotics often involves the introduction of azetidine derivatives at the C7 position of the quinolone nucleus. nih.gov

Computational and Theoretical Investigations Pertaining to Azetidin 3 Yl 2 Chloroacetate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure, Molecular Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Azetidin-3-yl 2-chloroacetate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, preferred molecular conformations, and energetic landscape of the molecule. researchgate.net

These calculations can reveal the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests higher reactivity.

Furthermore, these methods can predict the most stable three-dimensional arrangement of the atoms in this compound. This includes the puckering of the azetidine (B1206935) ring and the orientation of the 2-chloroacetate group. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Illustrative Energetic Data from Quantum Chemical Calculations for a Substituted Azetidine Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Relative Energy of Puckered Conformer 1 | 0.0 kcal/mol |

| Relative Energy of Puckered Conformer 2 | 2.5 kcal/mol |

Note: This table is illustrative and based on typical values for azetidine derivatives.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states. rsc.org

For example, the hydrolysis of the ester bond in this compound can be modeled to understand the role of a catalyst and the structure of the transition state. The activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate. Isotope labeling experiments, when combined with computational modeling, can further elucidate the biosynthetic pathways of azetidine-containing compounds. rsc.org

These computational studies can also predict the stereochemical outcome of reactions, which is particularly important for chiral molecules like many azetidine derivatives.

Prediction of Spectroscopic Properties through Theoretical Simulations

Theoretical simulations can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization. For instance, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. researchgate.net

Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) is a common application of quantum chemical calculations. researchgate.net By comparing the calculated spectra with experimental data, the structure and conformation of the synthesized molecule can be confirmed. Ultraviolet-visible (UV-Vis) spectra can also be simulated to understand the electronic transitions within the molecule. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for an Azetidine Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (Hα) | 3.8 ppm | 3.7 ppm |

| ¹³C NMR Chemical Shift (C=O) | 172.1 ppm | 171.5 ppm |

| IR Stretching Frequency (C=O) | 1750 cm⁻¹ | 1745 cm⁻¹ |

Note: This table is illustrative and shows the typical agreement between predicted and experimental data.

In Silico Studies of Molecular Interactions and Reactivity Landscapes (e.g., Molecular Docking for Scaffold Exploration, QSAR for Structural Variations)

In silico studies are instrumental in exploring the potential biological activity and reactivity of this compound and its derivatives. Molecular docking, for instance, can predict how these molecules might bind to the active site of a protein. researchgate.netrjptonline.org This is a crucial step in drug discovery, as it helps to identify potential drug targets and to design molecules with improved binding affinity. researchgate.netvistas.ac.in

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing how variations in the structure of this compound derivatives affect their activity, QSAR models can guide the synthesis of new compounds with enhanced properties. nih.govijrar.org These models often use descriptors related to the molecule's electronic, steric, and hydrophobic properties. nih.gov

Conformational Analysis of the Azetidine Ring and Ester Linkage

The conformational preferences of the ester linkage in this compound also play a crucial role in determining the molecule's three-dimensional structure. The rotation around the C-O and O-C bonds of the ester group can be studied computationally to identify the most stable rotamers. These conformational details are vital for understanding the molecule's reactivity and its ability to fit into a biological receptor.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Catalytic Approaches for the Synthesis and Derivatization of Azetidin-3-yl 2-Chloroacetate

The synthesis and functionalization of the azetidine (B1206935) core of this compound present considerable opportunities for the application of modern catalytic methods. Future research is anticipated to focus on enhancing efficiency, selectivity, and sustainability.

Organocatalysis is a promising avenue for the asymmetric synthesis of the azetidine ring, offering a metal-free alternative to traditional methods. Chiral organocatalysts could be employed in [2+2] cycloadditions or intramolecular cyclizations to afford enantiomerically enriched 3-hydroxyazetidine, a key precursor to this compound.

Photoredox catalysis offers a mild and efficient approach for the derivatization of the azetidine ring. researchgate.netdigitellinc.comnih.govresearchgate.netcharnwooddiscovery.com Visible-light-mediated reactions could enable the introduction of various functional groups at the C-H bonds of the azetidine ring of this compound, providing access to a diverse range of novel derivatives. researchgate.netdigitellinc.comnih.govresearchgate.netcharnwooddiscovery.com For instance, the decarboxylative alkylation of azetidine carboxylic acids using photoredox catalysis has been demonstrated, suggesting a potential pathway for the functionalization of related structures. digitellinc.comresearchgate.net

Transition-metal catalysis , particularly with copper, has shown utility in the synthesis of azetidines through radical annulation of aliphatic amines with alkynes. nih.gov Adapting such methodologies could provide novel routes to substituted azetidine precursors for this compound. Furthermore, palladium-catalyzed C(sp3)-H arylation has been used for the functionalization of azetidines, which could be explored for the late-stage modification of the target compound.

| Catalytic Approach | Potential Application for this compound | Anticipated Advantages |

| Organocatalysis | Asymmetric synthesis of the 3-hydroxyazetidine precursor. | Metal-free, environmentally benign, high enantioselectivity. |

| Photoredox Catalysis | C-H functionalization of the azetidine ring for derivatization. researchgate.netdigitellinc.comnih.govresearchgate.netcharnwooddiscovery.com | Mild reaction conditions, high functional group tolerance. researchgate.netdigitellinc.comnih.govresearchgate.netcharnwooddiscovery.com |

| Transition-Metal Catalysis | Novel synthetic routes to substituted azetidine precursors and late-stage functionalization. nih.gov | High efficiency and selectivity. nih.gov |

Exploration of this compound in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, with its reactive azetidine ring and chloroacetate (B1199739) group, makes it an intriguing building block for materials science and polymer chemistry. utwente.nlresearchgate.netresearchgate.netsemanticscholar.orgacs.org

The strained azetidine ring can undergo ring-opening polymerization (ROP) , either cationically or anionically, to produce polyamines. utwente.nlresearchgate.netsemanticscholar.orgacs.org The resulting polymers, poly(azetidine)s, could exhibit unique properties and find applications in areas such as drug delivery, gene transfection, and as coatings. utwente.nlresearchgate.netsemanticscholar.orgacs.org The chloroacetate moiety could serve as a site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone.

Furthermore, this compound could be utilized as a crosslinking agent in polymer networks. The azetidine nitrogen can react with electrophilic groups, while the chloroacetate can react with nucleophiles, leading to the formation of a three-dimensional polymer structure with tailored mechanical and thermal properties.

The incorporation of the rigid azetidine scaffold into polymer backbones could also lead to materials with enhanced thermal stability and specific conformational preferences. Research in this area would involve investigating the polymerization behavior of this compound and characterizing the properties of the resulting materials.

Investigation into Advanced Stereochemical Control in Reactions Involving the Azetidine Moiety

Achieving precise control over the stereochemistry at the C3 position of the azetidine ring is crucial for the synthesis of enantiomerically pure this compound and its derivatives. Future research will likely focus on developing advanced strategies for stereoselective synthesis and reactions.

Asymmetric synthesis of the 3-hydroxyazetidine precursor is a key area of focus. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. nih.govnih.govacs.orgbham.ac.uk For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones, which can be reduced to the corresponding alcohols. nih.gov

Diastereoselective reactions on the azetidine ring of existing this compound derivatives will also be important. acs.org The inherent ring strain and the substituent at the C3 position can influence the facial selectivity of incoming reagents. acs.org Understanding and controlling these diastereoselective outcomes will be critical for the synthesis of complex molecules with multiple stereocenters. Quantum chemical calculations could be employed to predict and explain the observed stereoselectivities in these reactions. acs.org

| Stereochemical Challenge | Potential Approach |

| Enantioselective synthesis of the azetidine core | Asymmetric catalysis (e.g., organocatalysis, transition-metal catalysis with chiral ligands). nih.govnih.govacs.orgbham.ac.uk |

| Diastereoselective functionalization of the azetidine ring | Substrate-controlled reactions, use of chiral directing groups. acs.org |

| Separation of stereoisomers | Chiral chromatography, diastereomeric salt resolution. |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration into flow chemistry and automated synthesis platforms. acs.orgresearchgate.netacs.orguniba.ituniba.it Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for scalability. acs.orgresearchgate.netacs.orguniba.ituniba.it

A continuous flow setup could be designed for the synthesis of this compound, where the individual reaction steps, such as the formation of the azetidine ring and the subsequent esterification, are performed in a sequential manner in microreactors. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Furthermore, the chloroacetate group of this compound provides a handle for high-throughput synthesis of compound libraries. nih.govresearchgate.netresearchgate.net By reacting the chloroacetate with a diverse set of nucleophiles in an automated fashion, large libraries of Azetidin-3-yl esters can be rapidly generated for screening in drug discovery and chemical biology applications. nih.govresearchgate.netresearchgate.net

Design of Next-Generation Scaffolds for Chemical Biology Probes and Advanced Synthetic Methodologies

The unique combination of a strained azetidine ring and a reactive chloroacetate handle makes this compound an attractive starting point for the design of novel scaffolds for chemical biology probes and advanced synthetic methodologies. nih.govacs.orgenamine.netnih.govacs.orgyoutube.comgoogle.comnih.gov

The azetidine moiety can serve as a rigid scaffold to present functional groups in a well-defined spatial orientation, which is beneficial for designing probes that interact with specific biological targets. enamine.net The chloroacetate group can be used to attach reporter molecules, such as fluorophores or affinity tags, or to covalently modify target proteins. google.com For example, azetidine-substituted fluorescent compounds have been developed as probes for biological imaging. nih.govyoutube.comgoogle.com

Q & A

Q. Table 1: Yield Optimization with Different Ester Substituents

| Ester Group | Yield (%) | Reference |

|---|---|---|

| Methyl | 28 | |

| Ethyl | 23 | |

| Benzyl | 31 |

(Advanced) What mechanistic insights explain the preferential formation of trans-1,2-chloroacetate derivatives during synthesis?

The SN2' mechanism governs the regioselective formation of trans-1,2-chloroacetate. Computational studies show that the transition state for chloride attack on the 1,4-diacetate intermediate (e.g., 5a, 8a, 9a) is energetically favorable, leading to lower formation energies for trans-1,2-chloroacetate (ΔG = -3.2 kcal/mol) compared to cis isomers (ΔG = +1.8 kcal/mol) . Time-dependent 1H NMR analysis of reaction aliquots confirms progressive accumulation of trans-1,2 products, validated by integrals of characteristic proton signals (e.g., δ 4.2–4.5 ppm for acetate methylene groups) .

(Advanced) How can computational chemistry predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations reveal pH-dependent stability due to protonation of the azetidine nitrogen. At physiological pH (7.4), the unprotonated form dominates, favoring intramolecular hydrogen bonding between the azetidine N and chloroacetate oxygen (bond length: 2.1 Å). Acidic conditions (pH < 4) protonate the nitrogen, disrupting this interaction and increasing hydrolysis susceptibility . MD simulations further predict aggregation tendencies in aqueous media, critical for formulation studies .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- 1H/13C NMR : Key for tracking reaction progress. The azetidine ring protons resonate at δ 3.5–4.0 ppm, while the chloroacetate methylene appears as a singlet at δ 4.3 ppm. Carbon signals for the carbonyl group are typically observed at δ 170–175 ppm .

- FT-IR : The ester C=O stretch at 1740–1760 cm⁻¹ and azetidine C-N vibrations at 1250–1300 cm⁻¹ confirm structural integrity .

- HRMS : Exact mass analysis (e.g., m/z 193.0372 for [M+H]+) validates purity .

(Advanced) What experimental approaches resolve contradictions in isomerization pathways reported for chloroacetate derivatives?

Contradictions in isomerization kinetics (e.g., solvent-dependent cis/trans ratios) are addressed via:

- Variable-temperature NMR : Monitors equilibrium shifts; for example, trans-1,2-chloroacetate reversibly converts to cis-1,4-diacetate above 60°C in DMSO-d6 .

- Isotopic labeling : ¹³C-labeled chloroacetate tracks carbon migration during SN2' attacks, confirming retention of configuration .

- Kinetic isotope effects (KIE) : Deuterated solvents (e.g., D2O) slow proton transfer steps, distinguishing concerted vs. stepwise mechanisms .

(Basic) How can researchers mitigate decomposition risks during storage of this compound?

- Temperature control : Store at -20°C in anhydrous conditions to prevent hydrolysis .

- Inert atmosphere : Argon or nitrogen blankets reduce oxidative degradation of the azetidine ring .

- Stabilizers : Additives like BHT (0.1% w/w) inhibit radical-mediated decomposition .

(Advanced) What role do solvent effects play in the regioselectivity of this compound reactions?

Polar aprotic solvents (e.g., DMF, MeCN) stabilize zwitterionic intermediates in SN2' pathways, favoring trans-1,2 products. Nonpolar solvents (e.g., toluene) promote competing elimination reactions, forming undesired alkenes. Table 2 quantifies solvent impact:

Q. Table 2: Solvent Effects on Regioselectivity

| Solvent | Trans-1,2 Yield (%) | Byproduct (%) |

|---|---|---|

| DMF | 78 | <5 |

| Toluene | 34 | 41 (alkenes) |

| THF | 62 | 18 |

(Basic) What are the safety protocols for handling this compound in laboratory settings?

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to limit inhalation of chloroacetate vapors .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.